2-N-(2,3-dihydro-1H-inden-2-yl)-6-piperazin-1-yl-4-N-pyridin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride
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Overview
Description
2-N-(2,3-dihydro-1H-inden-2-yl)-6-piperazin-1-yl-4-N-pyridin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride is a complex organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The hydrochloride form of this compound indicates that it is a salt, which can enhance its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4-diamine derivatives typically involves the cyclization of appropriate precursors under controlled conditions. The specific synthetic route for this compound may involve the following steps:
Formation of the Triazine Ring: This can be achieved by the reaction of cyanuric chloride with amines under basic conditions.
Substitution Reactions:
Piperazine Addition: The piperazinyl group can be introduced via a nucleophilic substitution reaction with an appropriate piperazine derivative.
Industrial Production Methods
Industrial production of such compounds often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine-2,4-diamine derivatives can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
1,3,5-Triazine-2,4-diamine derivatives have a wide range of applications in scientific research, including:
Medicinal Chemistry: As potential therapeutic agents for treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Agriculture: As herbicides and pesticides due to their ability to inhibit specific enzymes in plants and pests.
Materials Science: In the development of polymers, resins, and other advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3,5-Triazine-2,4-diamine derivatives involves their interaction with specific molecular targets, such as enzymes or receptors. For example:
Enzyme Inhibition: These compounds can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Modulation: They can modulate receptor activity by binding to receptor sites, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4-diamine: Basic triazine derivative with similar core structure.
2,4-Diamino-6-chloro-1,3,5-triazine: A chlorinated derivative with different substituents.
2,4-Diamino-6-(4-methylpiperazin-1-yl)-1,3,5-triazine: A derivative with a methylpiperazinyl group.
Uniqueness
The uniqueness of 2-N-(2,3-dihydro-1H-inden-2-yl)-6-piperazin-1-yl-4-N-pyridin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride lies in its specific substituents, which can impart unique biological and chemical properties. These unique features can enhance its efficacy and selectivity in various applications.
Properties
CAS No. |
1197341-62-0 |
---|---|
Molecular Formula |
C21H25ClN8 |
Molecular Weight |
424.937 |
IUPAC Name |
2-N-(2,3-dihydro-1H-inden-2-yl)-6-piperazin-1-yl-4-N-pyridin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride |
InChI |
InChI=1S/C21H24N8.ClH/c1-2-4-16-14-18(13-15(16)3-1)25-20-26-19(24-17-5-7-22-8-6-17)27-21(28-20)29-11-9-23-10-12-29;/h1-8,18,23H,9-14H2,(H2,22,24,25,26,27,28);1H |
InChI Key |
UOSAXZXVNFYNRD-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)C2=NC(=NC(=N2)NC3CC4=CC=CC=C4C3)NC5=CC=NC=C5.Cl |
Synonyms |
1,3,5-Triazine-2,4-diaMine, N2-(2,3-dihydro-1H-inden-2-yl)-6-(1-piperazinyl)-N4-4-pyridinyl-, (Hydrochloride) (1:1) |
Origin of Product |
United States |
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